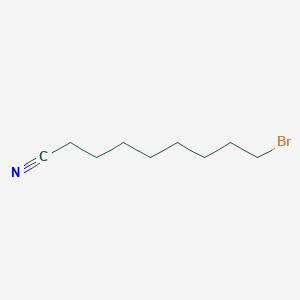

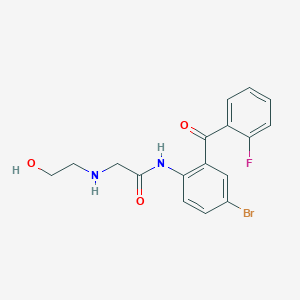

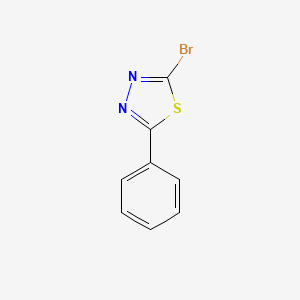

![molecular formula C12H15N B1282309 3-Benzyl-3-azabicyclo[3.1.0]hexan CAS No. 70110-45-1](/img/structure/B1282309.png)

3-Benzyl-3-azabicyclo[3.1.0]hexan

Übersicht

Beschreibung

3-Benzyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by a unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and as a building block in synthetic chemistry. The bicyclic structure imparts unique chemical properties, making it a valuable target for various synthetic methodologies.

Wissenschaftliche Forschungsanwendungen

Antitumormittel

Verbindungen, die das 3-Azabicyclo[3.1.0]hexan-Gerüst enthalten, wurden auf ihr Potenzial als Antitumormittel untersucht. Studien haben gezeigt, dass diese Verbindungen eine antiproliferative Aktivität gegen verschiedene Krebszelllinien zeigen, darunter humane Erythroleukämie, T-Lymphozyten und Gebärmutterhalskrebs sowie Maus-Dickdarmkrebs . Die effektivsten Verbindungen zeigten IC50-Werte im Bereich von 4,2 bis 24,1 μM, was ein erhebliches Potenzial für die Krebsbehandlung zeigt.

Anwendungen in der Pharmaindustrie

Das 3-Azabicyclo[3.1.0]hexyl-Ringsystem ist für seine vielfältigen biologischen Aktivitäten und sein Potenzial in der Pharmaindustrie bekannt. Es dient als konformationsrestringiertes bicyclisches Isoster für das Piperidin-Motiv. Diese Struktur findet sich in potenten μ-Opioidrezeptor-Antagonisten zur Behandlung von Pruritus, Ketohexokinase-Inhibitoren für nicht-alkoholische Fettlebererkrankung, Muskarinrezeptor-Antagonisten und T-Typ-Calciumkanal-Inhibitoren .

Strukturen natürlicher Verbindungen

Dieses Gerüst ist ein wertvolles Strukturfragment, das in natürlichen Verbindungen vorkommt. Es wird in Pharmazeutika verwendet und als Schlüsselzwischenprodukt in verschiedenen chemischen Synthesen. Das Vorhandensein der 3-Azabicyclo[3.1.0]hexan-Struktur in Naturprodukten unterstreicht ihre Bedeutung in der medizinischen Chemie .

Biologische Aktivität gegen Krankheitserreger

Der verwandte 1-Azabicyclo[3.1.0]hexan-Ring ist ein Schlüsselbaustein in Naturprodukten mit biologischen Aktivitäten gegen Bakterien, Pilze und Tumoren durch DNA-Alkylierung. Ein Beispiel ist Ficellomycin, ein Dipeptid, das aus L-Valin und einer nicht-proteinogenen Aminosäure mit der 1-Azabicyclo[3.1.0]hexan-Ringstruktur besteht .

Synthese von bioaktiven Verbindungen

Die Synthese von CHF2-substituierten 3-Azabicyclo[3.1.0]hexanen wurde entwickelt, was die Rolle der Verbindung bei der Herstellung von bioaktiven Molekülen zeigt. Der Prozess beinhaltet die photochemische Zersetzung von CHF2-substituierten Pyrazolinen, was die Vielseitigkeit der Verbindung in der synthetischen organischen Chemie hervorhebt .

Fluorierte Gruppendekoration

Die Dekoration organischer Moleküle mit fluorierten Gruppen beeinflusst häufig deren physikalisch-chemische und biologische Eigenschaften, wie z. B. die metabolische Stabilität und die Lipophilie. Das 3-Azabicyclo[3.1.0]hexan-Gerüst kann, wenn es mit fluorierten Gruppen modifiziert wird, die Eigenschaften von Pharmazeutika, Agrochemikalien und fortschrittlichen Funktionsmaterialien erheblich beeinflussen .

Wirkmechanismus

Target of Action

3-Benzyl-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Mode of Action

The mode of action of 3-ABH derivatives is diverse and depends on the specific derivative and its target. For example, when N-benzyl diynyl amides containing an electron-donating group in the aromatic ring were used as substrates, a cascade reaction was initiated, which included the formation of 3-ABH with rupture of aromaticity, followed by electrophilic vinylation of enol ether .

Biochemische Analyse

Biochemical Properties

3-Benzyl-3-azabicyclo[3.1.0]hexane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an inhibitor for certain proteases, which are enzymes that break down proteins . This interaction is crucial for its potential use in antiviral therapies, as protease inhibitors are often used to prevent the replication of viruses . Additionally, 3-Benzyl-3-azabicyclo[3.1.0]hexane has shown interactions with neurotransmitter transporters, influencing the reuptake of serotonin, noradrenaline, and dopamine .

Cellular Effects

3-Benzyl-3-azabicyclo[3.1.0]hexane affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of 3-Benzyl-3-azabicyclo[3.1.0]hexane involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity . This inhibition can lead to a cascade of effects, such as the prevention of viral replication in the case of protease inhibition . Additionally, 3-Benzyl-3-azabicyclo[3.1.0]hexane can activate certain receptors, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzyl-3-azabicyclo[3.1.0]hexane have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being observed even after prolonged exposure .

Dosage Effects in Animal Models

The effects of 3-Benzyl-3-azabicyclo[3.1.0]hexane vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as antiviral activity and modulation of neurotransmitter levels . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

3-Benzyl-3-azabicyclo[3.1.0]hexane is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 3-Benzyl-3-azabicyclo[3.1.0]hexane is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, which can affect its therapeutic efficacy and potential side effects . For example, its accumulation in the brain can enhance its effects on neurotransmitter levels .

Subcellular Localization

The subcellular localization of 3-Benzyl-3-azabicyclo[3.1.0]hexane is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with cyclopropane derivatives under catalytic conditions. The reaction often requires the use of a strong base and a suitable solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 3-Benzyl-3-azabicyclo[3.1.0]hexane may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

- **

Eigenschaften

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEHGZOASMRNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522350 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-45-1 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the "endo-exo conversion" mentioned in one of the papers?

A1: The synthesis of ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, a valuable intermediate, benefits from a specific stereochemical conversion. The term "endo-exo conversion" refers to the change in the spatial arrangement of substituents on the bicyclic ring system. This conversion, facilitated by the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), ensures the desired stereochemistry (specifically, the α configuration at positions 1, 5, and 6) in the final product, which is crucial for its biological activity.

Q2: Why is (1α, 5α, 6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane considered a "key intermediate" in pharmaceutical synthesis?

A2: (1α, 5α, 6α)-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane serves as a versatile building block for constructing more complex molecules with potential therapeutic applications []. Its structure, particularly the presence of the amine group, allows for further chemical modifications. This makes it especially valuable in synthesizing azabicyclo quinolone derivatives, a class of potent antibacterial agents. The specific stereochemistry of the molecule is likely crucial for its ability to interact with biological targets and elicit the desired pharmacological effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

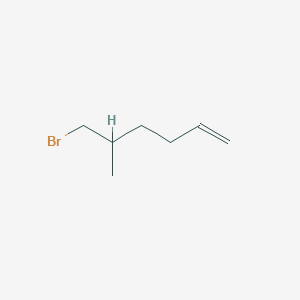

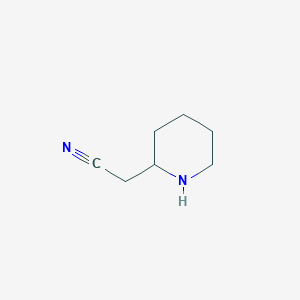

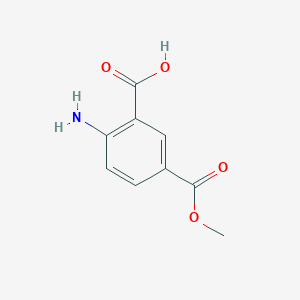

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

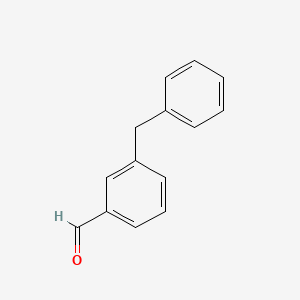

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

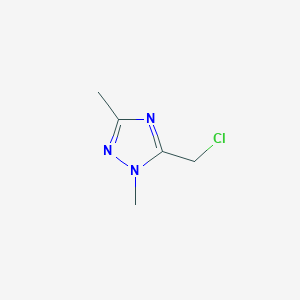

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)